4-Piperidinone, 1,2,3-trimethyl-, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Piperidinone, 1,2,3-trimethyl-, trans- is a heterocyclic organic compound with the molecular formula C8H15NO It is a derivative of piperidine, a six-membered ring containing one nitrogen atom The compound is characterized by the presence of three methyl groups attached to the piperidinone ring, specifically at the 1, 2, and 3 positions, and it exists in the trans-configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinone, 1,2,3-trimethyl-, trans- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,6-hexanediamine with 2,2,6,6-tetramethyl-4-piperidinone in the presence of hydrogen and a platinum catalyst can yield the desired compound . The reaction is typically carried out in a micro fixed-bed reactor at elevated temperatures and pressures to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the continuous-flow synthesis method is often employed to produce 4-Piperidinone, 1,2,3-trimethyl-, trans-. This method offers several advantages, including improved mass transfer, higher reaction rates, and better control over reaction conditions. The use of a micro fixed-bed reactor packed with a platinum catalyst allows for efficient production of the compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-Piperidinone, 1,2,3-trimethyl-, trans- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the piperidinone to piperidine derivatives.
Substitution: The methyl groups on the piperidinone ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce piperidine derivatives with varying degrees of saturation.
Scientific Research Applications
4-Piperidinone, 1,2,3-trimethyl-, trans- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Piperidinone, 1,2,3-trimethyl-, trans- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors, modulating their activity and leading to downstream effects. For example, it may interact with opioid receptors, influencing pain perception and other physiological processes . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Piperidinone, 1,2,3-trimethyl-, trans- can be compared with other similar compounds, such as:
4-Piperidinone, 1,2,5-trimethyl-: This compound has a similar structure but differs in the position of the methyl groups.
3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine: This compound is an opioid receptor antagonist and has different pharmacological properties compared to 4-Piperidinone, 1,2,3-trimethyl-, trans-.
The uniqueness of 4-Piperidinone, 1,2,3-trimethyl-, trans- lies in its specific substitution pattern and the resulting chemical and biological properties. Its distinct configuration and functional groups make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
18485-98-8 |
---|---|
Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
(2S,3S)-1,2,3-trimethylpiperidin-4-one |
InChI |
InChI=1S/C8H15NO/c1-6-7(2)9(3)5-4-8(6)10/h6-7H,4-5H2,1-3H3/t6-,7-/m0/s1 |
InChI Key |
QVQFNUCLTKVBBY-BQBZGAKWSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](N(CCC1=O)C)C |
Canonical SMILES |
CC1C(N(CCC1=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.